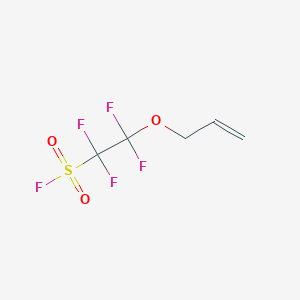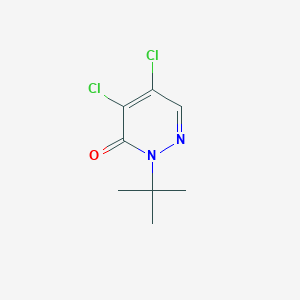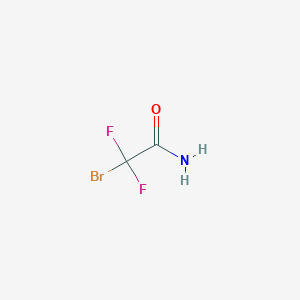
1-溴-10-苯基癸烷
概述
描述
1-Bromo-10-phenyldecane is an organic compound with the molecular formula C16H25Br. It is a brominated derivative of decane, featuring a phenyl group attached to the tenth carbon atom of the decane chain. This compound is known for its applications in organic synthesis and research.
科学研究应用
1-Bromo-10-phenyldecane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: This compound is employed in the preparation of functionalized polymers and materials with specific properties, such as hydrophobicity or conductivity.
Biological Studies: In biological research, it serves as a building block for the synthesis of bioactive molecules and probes used in studying cellular processes.
Medicinal Chemistry: It is utilized in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
安全和危害
The safety information for 1-Bromo-10-phenyldecane indicates that it is an irritant . It’s always important to handle chemicals with care and use appropriate safety measures.
Relevant Papers There are several papers that have been published on 1-Bromo-10-phenyldecane. For instance, a paper by Miyakoshi, Tetsuo; Du, Yumin; Kumanotani, Ju was published in the Bulletin of the Chemical Society of Japan, 1991, vol. 64, # 3 p. 1054 - 1056 . Another paper by Ghosh, Anirban; Basak, Soubir; Wunsch, Benjamin H.; Kumar, Rajiv; Stellacci, Francesco was published in Angewandte Chemie - International Edition, 2011, vol. 50, # 34 p. 7900 - 7905 .
作用机制
Target of Action
1-Bromo-10-phenyldecane is a research chemical . It is used in the one-pot synthesis of diaryl-alkanes via palladium-catalyzed benzylic-selective migratory Suzuki-Miyaura cross-coupling from alkenes, boranes, and bromoarenes . The primary targets of this compound are therefore the reactants involved in these chemical reactions.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. In the Suzuki-Miyaura cross-coupling process, the bromine atom in 1-Bromo-10-phenyldecane is replaced by a phenyl group . This reaction is facilitated by a palladium catalyst and occurs under specific conditions .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-10-phenyldecane are primarily those involved in the synthesis of diaryl-alkanes .
Pharmacokinetics
Its physical properties such as boiling point (3543°C at 760 mmHg) and density (1111g/cm3) have been reported .
Result of Action
The primary result of the action of 1-Bromo-10-phenyldecane is the formation of diaryl-alkanes . These compounds have various applications in chemical synthesis and can serve as precursors to a wide range of other chemicals .
生化分析
Biochemical Properties
1-Bromo-10-phenyldecane plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in palladium-catalyzed reactions, where it interacts with palladium complexes to facilitate the formation of carbon-carbon bonds . These interactions are crucial for the synthesis of diaryl-alkanes, which are important intermediates in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-10-phenyldecane can change over time. Its stability and degradation are important factors to consider in experimental setups. Studies have shown that 1-Bromo-10-phenyldecane is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term effects on cellular function are still being studied, but its stability makes it a reliable reagent for biochemical research.
Dosage Effects in Animal Models
The effects of 1-Bromo-10-phenyldecane vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used to study its biochemical properties without causing significant adverse effects. At high doses, it can exhibit toxic effects, including irritation and potential genotoxicity . These dosage-dependent effects are important for determining safe and effective concentrations for research purposes.
Metabolic Pathways
1-Bromo-10-phenyldecane is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors involved in catalytic reactions, such as palladium complexes in the Suzuki-Miyaura cross-coupling reaction . These interactions can affect metabolic flux and the levels of key metabolites, highlighting the compound’s role in modulating biochemical pathways.
Transport and Distribution
Within cells and tissues, 1-Bromo-10-phenyldecane is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . This distribution pattern is important for understanding its cellular effects and optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 1-Bromo-10-phenyldecane is influenced by its chemical properties and interactions with cellular components. It tends to localize in lipid-rich compartments, such as the endoplasmic reticulum and cell membranes . This localization can affect its activity and function, as well as its interactions with other biomolecules. Understanding its subcellular localization is crucial for elucidating its role in biochemical processes.
准备方法
1-Bromo-10-phenyldecane can be synthesized through various methods. One common synthetic route involves the bromination of 10-phenyldecanol using phosphorus tribromide or hydrobromic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide . Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
化学反应分析
1-Bromo-10-phenyldecane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Coupling Reactions: This compound is used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form diaryl-alkanes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields 10-phenyldecanol, while Suzuki-Miyaura coupling with phenylboronic acid produces 1,10-diphenyldecane .
相似化合物的比较
1-Bromo-10-phenyldecane can be compared with other similar compounds, such as:
1-Bromo-10-decylbenzene: Similar in structure but with a decyl group instead of a phenyl group.
1,10-Dibromodecane: Contains two bromine atoms, one at each end of the decane chain.
10-Phenyldecanol: The hydroxyl analog of 1-Bromo-10-phenyldecane, featuring a hydroxyl group instead of a bromine atom.
The uniqueness of 1-Bromo-10-phenyldecane lies in its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and research .
属性
IUPAC Name |
10-bromodecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Br/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPVJMBHPQHEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370824 | |
| Record name | 1-Bromo-10-phenyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85562-26-1 | |
| Record name | 1-Bromo-10-phenyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85562-26-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we infer about the reactivity of 1-bromo-10-phenyldecane based on its use in the synthesis of 6-epiplakortolide E?
A1: The fact that 1-bromo-10-phenyldecane is used as a starting material in a multi-step synthesis [] suggests it possesses reactive sites amenable to chemical transformations. The bromine atom, being a good leaving group, likely participates in substitution reactions, potentially leading to the construction of the complex structure of 6-epiplakortolide E.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

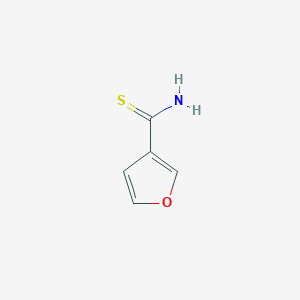
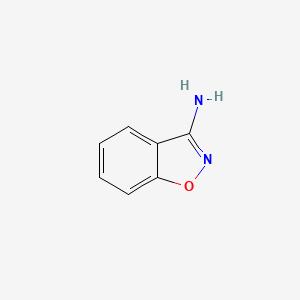
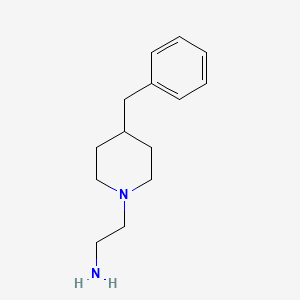
![6-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1273078.png)
![2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B1273079.png)
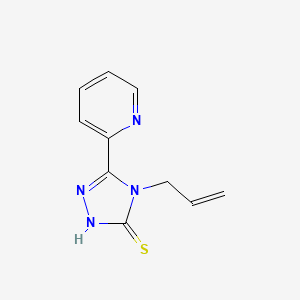
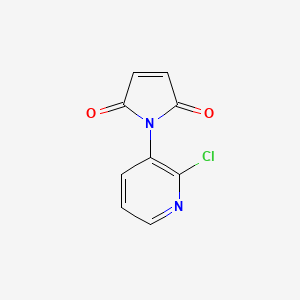

![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)
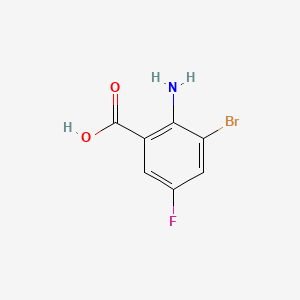
![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)
